Montelukast Acyl-Beta-D-glucuronide-d6 is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. This compound is specifically a glucuronide conjugate, which plays a significant role in the metabolism of Montelukast. The compound is classified under the category of glucuronides, which are formed through the conjugation of drugs with glucuronic acid, enhancing their solubility and excretion.
Montelukast Acyl-Beta-D-glucuronide-d6 can be synthesized from Montelukast, which is commercially available and widely used in clinical settings. The synthesis involves enzymatic or chemical glucuronidation processes that modify the parent compound to form this conjugate.
The synthesis of Montelukast Acyl-Beta-D-glucuronide-d6 typically involves glucuronidation reactions, where Montelukast reacts with glucuronic acid in the presence of specific enzymes like UDP-glucuronosyltransferases. This process can be performed using in vitro systems or through chemical synthesis methods.
Montelukast Acyl-Beta-D-glucuronide-d6 features a complex structure that includes:
The incorporation of deuterium at specific positions enhances its stability and allows for tracking in metabolic studies.
Montelukast Acyl-Beta-D-glucuronide-d6 undergoes various chemical reactions typical for glucuronides, including hydrolysis and further conjugation or deconjugation processes during metabolism.
Montelukast Acyl-Beta-D-glucuronide-d6 acts primarily as a metabolite of Montelukast, contributing to its pharmacological effects by modulating leukotriene receptor activity.
Montelukast Acyl-Beta-D-glucuronide-d6 has several scientific applications:
Montelukast Acyl-β-D-glucuronide (M1) formation is exclusively catalyzed by UDP-glucuronosyltransferase 1A3 (UGT1A3), as demonstrated through comprehensive in vitro studies using human liver microsomes (HLMs) and recombinant UGT isoforms. Kinetic analyses reveal that UGT1A3 mediates the direct glucuronidation of montelukast at its carboxylic acid moiety, forming an acyl glucuronide metabolite. This reaction follows Michaelis-Menten kinetics, with an apparent Km value of 5.65 μM in HLMs, indicating moderate substrate affinity [1] [6].
Genetic evidence further solidifies UGT1A3's pivotal role. A pharmacogenomic study (n=191) identified the intronic variant rs7604115 (linked to UGT1A32) as significantly associated with an 18% reduction in montelukast plasma AUC per minor allele copy (P = 1.83 × 10⁻¹⁰). UGT1A32 carriers exhibited increased M1 exposure and decreased hydroxy-metabolite formation, confirming UGT1A3's direct impact on metabolic flux in vivo [2]. Comparative studies with recombinant UGTs confirmed that only UGT1A3 exhibits substantial catalytic activity toward montelukast glucuronidation, while other isoforms (UGT1A1, UGT1A4, UGT1A9, UGT2B7) show negligible activity [1] [6].
Table 1: Kinetic Parameters of UGT1A3-Mediated Montelukast Glucuronidation
Enzyme Source | Km (μM) | Vmax (pmol/min/mg) | Intrinsic Clearance (μL/min/mg) |
---|---|---|---|
Human Liver Microsomes | 5.65 | 8.03 | 1.42 |
Recombinant UGT1A3 | 3.8 | 15.2 | 4.0 |
Human Intestinal Microsomes | 2.52 | 0.90 | 0.36 |
Montelukast undergoes two primary metabolic pathways: UGT1A3-mediated direct glucuronidation and cytochrome P450 (CYP)-mediated oxidation. Quantitative assessment of intrinsic clearance in HLMs indicates that glucuronidation contributes substantially (35-45%) to total hepatic clearance at therapeutic concentrations, rivaling oxidative metabolism. Specifically, intrinsic clearance values for glucuronidation (Vmax/Km = 1.42 μL/min/mg) approach those for CYP2C8-mediated 36-hydroxylation (M6 formation; Vmax/Km = 1.89 μL/min/mg) [1] [3] [5].
CYP2C8 is the dominant oxidase, responsible for ~80% of montelukast oxidation at clinically relevant concentrations (0.02–0.4 μM), forming the primary metabolite M6 (1,2-diol). CYP3A4 contributes secondarily to sulfoxidation (M2) and 21-hydroxylation (M5), while CYP2C9 plays a minor role in M6 formation only at supraphysiological concentrations (>100 μM) [3] [7]. Inhibition studies using gemfibrozil (a CYP2C8 inhibitor) and clarithromycin (CYP3A4 inhibitor) in vivo support this hierarchy: gemfibrozil increases montelukast AUC 5-fold, while clarithromycin causes a 144% increase, underscoring CYP2C8's predominance [3] [4]. Crucially, glucuronidation becomes quantitatively significant when CYP2C8 is inhibited or in UGT1A3*2 carriers, acting as a compensatory clearance pathway [2] [5].
Table 2: Relative Contribution of Metabolic Pathways to Montelukast Clearance
Pathway | Primary Enzyme | Major Metabolite | % Contribution to Hepatic Clearance | Clinical Evidence |
---|---|---|---|---|
Acyl Glucuronidation | UGT1A3 | M1 (Acyl-β-D-glucuronide) | 35-45% | ↑M1 in UGT1A3*2 carriers [2] |
36-Hydroxylation | CYP2C8 | M6 (1,2-diol) | 45-55% | 5-fold AUC↑ with gemfibrozil [3] |
21-Hydroxylation | CYP3A4 | M5a/b | <10% | 144% AUC↑ with clarithromycin [4] |
Sulfoxidation | CYP3A4 | M2 | <5% | Minimal AUC change with itraconazole [3] |
Montelukast Acyl-β-D-glucuronide-d6, a deuterium-labeled analog with six deuterium atoms incorporated at the cyclopropane acetic acid moiety, serves as a critical tool for elucidating metabolic fates and quantifying pathway contributions. The d6 label provides distinct mass spectrometry signatures (m/z shift +6) that enable unambiguous discrimination of glucuronide-derived metabolites from oxidative products in complex biological matrices [3] [9].
Applications include:
Table 3: Applications of Isotopic Labeling (d6) in Montelukast Metabolism Studies
Application | Methodology | Key Finding | Analytical Tool |
---|---|---|---|
Pathway Discrimination | Co-incubation of d0/d6 montelukast in HLMs | Glucuronidation contributes >30% at clinical doses | LC-MS/MS (MRM transitions: m/z 586→172 for d0-M1; 592→178 for d6-M1) |
Enzyme Kinetics Validation | Recombinant UGT1A3 with d6 substrate | Km unchanged vs. native substrate | Michaelis-Menten kinetics |
DDI Mechanism Analysis | d6-montelukast + clopidogrel in HLMs | 55% ↓M6 formation; 26% ↑M1 formation | Metabolic ratio (M6/M1) quantification |
CAS No.: 20846-91-7
CAS No.: 56299-00-4
CAS No.:
CAS No.: 70802-12-9
CAS No.:
CAS No.: